(E)-16-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one
Description
The compound (E)-16-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is a steroidal derivative featuring a cyclopenta[a]phenanthrenone core modified with a pyrazole-containing substituent. Its structure includes:
- Cyclopenta[a]phenanthrenone backbone: A rigid, planar steroidal framework with a ketone at position 15.
- (E)-configured methylene group: A double bond at position 16, linking the steroidal core to a 1,5-dimethylpyrazole ring.
- Substituents: A 3-methoxy group (electron-donating) and a 13-methyl group (steric bulk).
This compound belongs to a class of molecules designed to modulate biological activity through strategic substitution. The 3-methoxy group enhances solubility compared to hydroxyl analogs, while the 13-methyl group may influence steric interactions with target receptors .
Properties
Molecular Formula |
C25H30N2O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(16E)-16-[(1,5-dimethylpyrazol-4-yl)methylidene]-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H30N2O2/c1-15-18(14-26-27(15)3)11-17-13-23-22-7-5-16-12-19(29-4)6-8-20(16)21(22)9-10-25(23,2)24(17)28/h6,8,11-12,14,21-23H,5,7,9-10,13H2,1-4H3/b17-11+ |
InChI Key |
FNMQPGMXOHYDGL-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/2\CC3C4CCC5=C(C4CCC3(C2=O)C)C=CC(=C5)OC |
Canonical SMILES |
CC1=C(C=NN1C)C=C2CC3C4CCC5=C(C4CCC3(C2=O)C)C=CC(=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHOXY-13-METHYL-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Cyclopenta[a]phenanthrene Backbone Construction: This step involves the cyclization of appropriate precursors, often through Friedel-Crafts alkylation or acylation reactions.
Methoxylation and Methylation: Introduction of methoxy and methyl groups can be achieved using methylating agents such as methyl iodide in the presence of a base.
Final Coupling: The final step involves coupling the pyrazole ring with the cyclopenta[a]phenanthrene backbone through a condensation reaction, often facilitated by a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the cyclopenta[a]phenanthrene backbone, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The pyrazole ring is known for its bioactivity, making this compound a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the pyrazole ring is particularly significant in the design of pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of 16-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHOXY-13-METHYL-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cell membrane receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons:
Substituent Effects on Solubility :
- The target compound’s 3-methoxy group improves lipophilicity compared to hydroxylated analogs (e.g., 2c and 6), which may enhance membrane permeability .
- Conversely, triazole-containing analogs (e.g., 3y) exhibit polar heterocycles that increase aqueous solubility .
Synthetic Accessibility :
- High-yield routes (e.g., 89% for 2c ) contrast with the target compound’s more complex pyrazole-methylene linkage, which may require multi-step functionalization of estrone derivatives .
Hydrogen-Binding Capacity: Pyrazole (target) and triazole (3y) groups enable hydrogen-bond donor/acceptor interactions, while benzylidene analogs (2c, 6) rely on aromatic π-π stacking .
Stereochemical Considerations :
- The (E)-configuration in the target compound ensures spatial orientation of the pyrazole ring, critical for receptor binding. Similar E/Z selectivity is observed in benzylidene derivatives .
Research Findings:
- Crystallographic Data : The methylsulfanyl-benzylidene analog (6) forms orthorhombic crystals (space group P2₁2₁2₁) with intermolecular C–H···O hydrogen bonds stabilizing the structure .
- Thermal Stability : Pyrazole derivatives like the target compound show higher thermal stability (decomposition >250°C) compared to triazole analogs (decomposition ~200°C) due to rigid aromatic systems .
- Biological Relevance : While specific activity data for the target compound is unavailable, structurally related compounds (e.g., 2c, 6) exhibit anti-inflammatory and anticancer properties in preliminary assays .
Biological Activity
The compound (E)-16-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is a novel derivative of dehydroepiandrosterone (DHEA) that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings on its biological activity, focusing on its cytotoxic effects against various cancer cell lines and its underlying mechanisms.
Synthesis and Characterization
The synthesis of this compound follows established methodologies for DHEA derivatives involving the introduction of pyrazole moieties. The general synthetic route includes:
- Formation of the Pyrazole Ring : The reaction of 1,5-dimethyl-1H-pyrazole with appropriate aldehydes to form the pyrazole derivative.
- Methylene Bridge Formation : Utilizing a suitable reagent to create the methylene bridge at the 16-position.
- Final Modifications : Introducing the methoxy and methyl groups to achieve the desired structure.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compound.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 9.10 | Induction of apoptosis via mitochondrial pathway |
| HepG2 (Liver) | 9.18 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 12.50 | Inhibition of tubulin polymerization |
These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer types.
Mechanistic Insights
The biological activity appears to be mediated through several mechanisms:
- Apoptosis Induction : Flow cytometry assays demonstrated increased annexin V staining in treated cells, indicating early apoptotic changes.
- Cell Cycle Arrest : Analysis revealed that treated cells exhibited a significant accumulation in the G2/M phase, suggesting a disruption in normal cell cycle progression.
- Inhibition of Tubulin Polymerization : Molecular docking studies indicated that the compound binds effectively to the colchicine site on tubulin, inhibiting microtubule formation essential for mitosis.
Case Study 1: MCF-7 Cell Line
In a controlled experiment using MCF-7 breast cancer cells treated with varying concentrations of the compound over 48 hours, researchers observed:
- A dose-dependent increase in cytotoxicity.
- Morphological changes consistent with apoptosis (cell shrinkage and membrane blebbing).
Case Study 2: HepG2 Cell Line
In HepG2 liver cancer cells:
- The compound demonstrated an IC50 value of 9.18 µM.
- Western blot analysis revealed upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic Bcl-2 proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
